Tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate
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Overview
Description
Tert-butyl 7-oxo-5-azaspiro[34]octane-5-carboxylate is a spirocyclic compound characterized by its unique structure, which includes a spiro junction between a seven-membered ring and a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a suitable amine with a cyclic ketone under acidic or basic conditions to form the spirocyclic structure. The tert-butyl ester group is then introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or at other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
Tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex spirocyclic compounds.
Material Science: The unique structure of the compound makes it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic core. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate: This compound has a similar spirocyclic structure but includes an oxygen atom in place of a carbon atom in the ring.
Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate: This compound features a different ring size and substitution pattern.
Uniqueness
Tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate is unique due to its specific ring structure and the presence of both a ketone and a tert-butyl ester group. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-9(14)7-12(13)5-4-6-12/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRGRDGIYUVEEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC12CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2168075-35-0 |
Source
|
Record name | tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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